N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid
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Overview
Description
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a deoxy group, a methylpteroyl moiety, and an aminopropanephosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Pteroyl Moiety: This step involves the synthesis of the pteroyl group through a series of reactions, including nitration, reduction, and methylation.
Attachment of the Aminopropanephosphonic Acid Group: This step involves the coupling of the pteroyl moiety with aminopropanephosphonic acid under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid
- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminobutanephosphonic acid
Uniqueness
N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminopropanephosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
CAS No. |
113811-50-0 |
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Molecular Formula |
C18H23N8O4P |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propylphosphonic acid |
InChI |
InChI=1S/C18H23N8O4P/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H2,28,29,30)(H4,19,20,22,24,25) |
InChI Key |
QOVRSVLFAARMJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCP(=O)(O)O |
Origin of Product |
United States |
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